

# An In-depth Technical Guide to 3-Phenyl-3-pentanol

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## Compound of Interest

Compound Name: 3-Phenyl-3-pentanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Phenyl-3-pentanol**, a tertiary alcohol with applications in organic synthesis and potential uses in the pharmaceutical and fragrance industries. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and its known applications.

## Chemical Identity and Properties

IUPAC Name: 3-phenylpentan-3-ol<sup>[1]</sup> CAS Number: 1565-71-5<sup>[2][3][4][5]</sup>

**3-Phenyl-3-pentanol** is an organic compound featuring a pentanol backbone with a phenyl group and a hydroxyl group both attached to the third carbon atom.<sup>[2]</sup> It is a colorless to pale yellow liquid with a characteristic aromatic odor.<sup>[2]</sup> Due to its hydrophobic phenyl group, it has limited solubility in water but is soluble in organic solvents.<sup>[2]</sup>

## Physicochemical Data

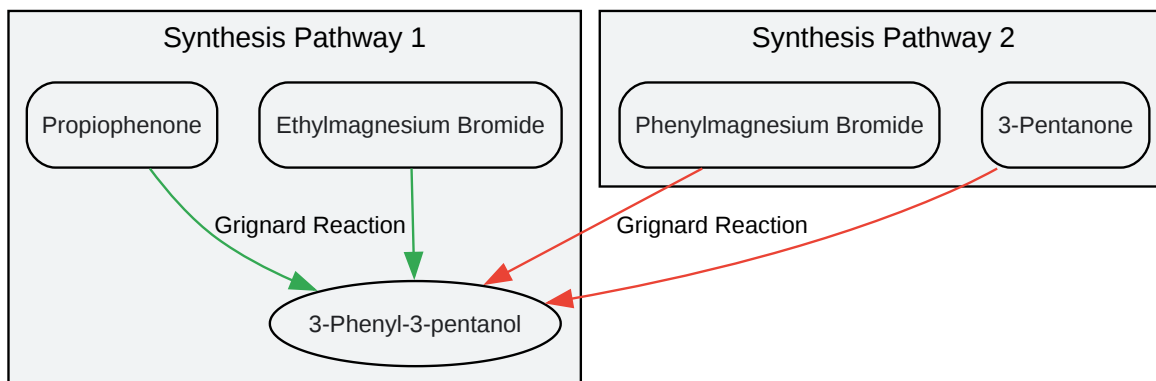
The following table summarizes the key physicochemical properties of **3-Phenyl-3-pentanol**.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>16</sub> O	[2][3][4][5]
Molecular Weight	164.24 g/mol	[3][4][6]
Density	0.965 - 0.98 g/cm <sup>3</sup>	[3]
Boiling Point	257.9 °C at 760 mmHg; 98-100 °C at 3 mmHg	[3]
Melting Point	Approximately -10 °C	
Flash Point	107.1 °C	[3]
Refractive Index	1.5160	[3]
pKa (Predicted)	14.49 ± 0.29	[3]
LogP (Octanol/Water Partition Coefficient)	2.69420	[3]
Vapor Pressure	0.0573 mmHg at 25 °C	[3]

## Synthesis of 3-Phenyl-3-pentanol

**3-Phenyl-3-pentanol** can be synthesized via a Grignard reaction. This method involves the reaction of a Grignard reagent with a suitable ketone. For the synthesis of **3-Phenyl-3-pentanol**, two primary retrosynthetic pathways can be considered, as illustrated in the logical relationship diagram below. A common approach involves the reaction of ethyl magnesium bromide with propiophenone.

## Logical Relationship of Synthesis Pathways



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Caption: Retrosynthetic analysis of **3-Phenyl-3-pentanol** synthesis via Grignard reaction.

## Experimental Protocol: Grignard Synthesis

This section provides a detailed methodology for the synthesis of **3-Phenyl-3-pentanol** from propiophenone and ethyl bromide.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether
- Ethyl bromide
- Propiophenone
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Iodine crystal (optional, as an initiator)

Equipment:

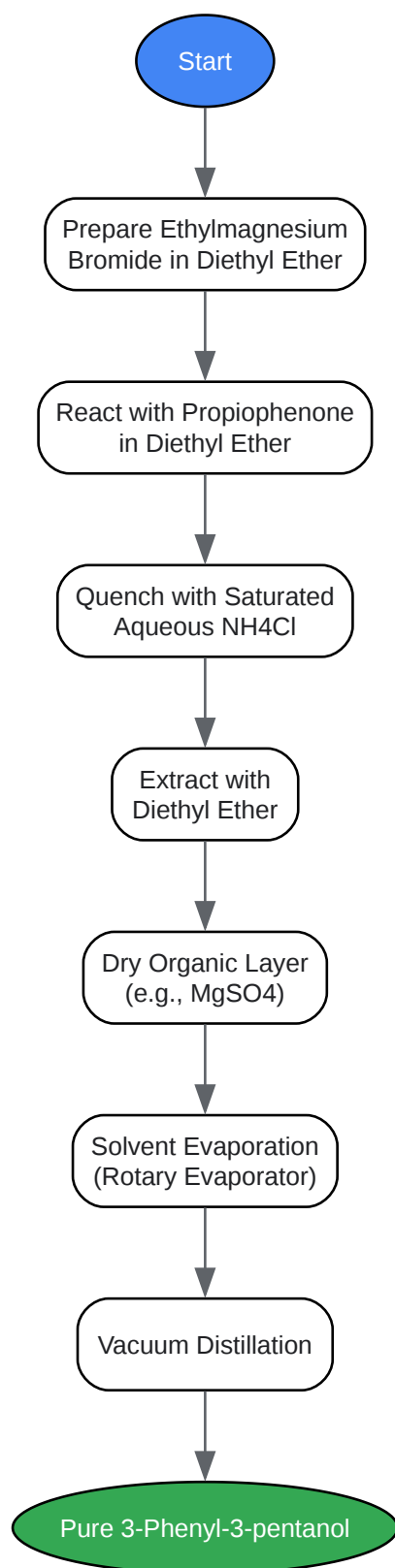
- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Heating mantle
- Separatory funnel
- Standard glassware for extraction and filtration
- Rotary evaporator

Procedure:

- Preparation of the Grignard Reagent (Ethylmagnesium Bromide):
  - All glassware must be oven-dried to be free of moisture.
  - Place magnesium turnings in the three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.
  - Add a small volume of anhydrous diethyl ether to cover the magnesium.
  - Prepare a solution of ethyl bromide in anhydrous diethyl ether in the dropping funnel.
  - Add a small amount of the ethyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If the reaction does not start, a small crystal of iodine can be added, or the flask can be gently warmed.
  - Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
  - After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium.

- Reaction with Propiophenone:
  - Dissolve propiophenone in anhydrous diethyl ether.
  - Cool the Grignard reagent in an ice bath.
  - Add the propiophenone solution dropwise from the dropping funnel to the cooled Grignard reagent with vigorous stirring.
  - After the addition is complete, allow the reaction mixture to stir at room temperature for one hour.
- Work-up and Purification:
  - Pour the reaction mixture slowly into a beaker containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.
  - Transfer the mixture to a separatory funnel and separate the organic layer.
  - Extract the aqueous layer with diethyl ether.
  - Combine the organic layers and wash with brine.
  - Dry the organic layer over anhydrous magnesium sulfate.
  - Filter the drying agent and remove the solvent using a rotary evaporator.
  - The crude product can be purified by vacuum distillation to yield pure **3-Phenyl-3-pentanol**.

## Synthesis and Purification Workflow



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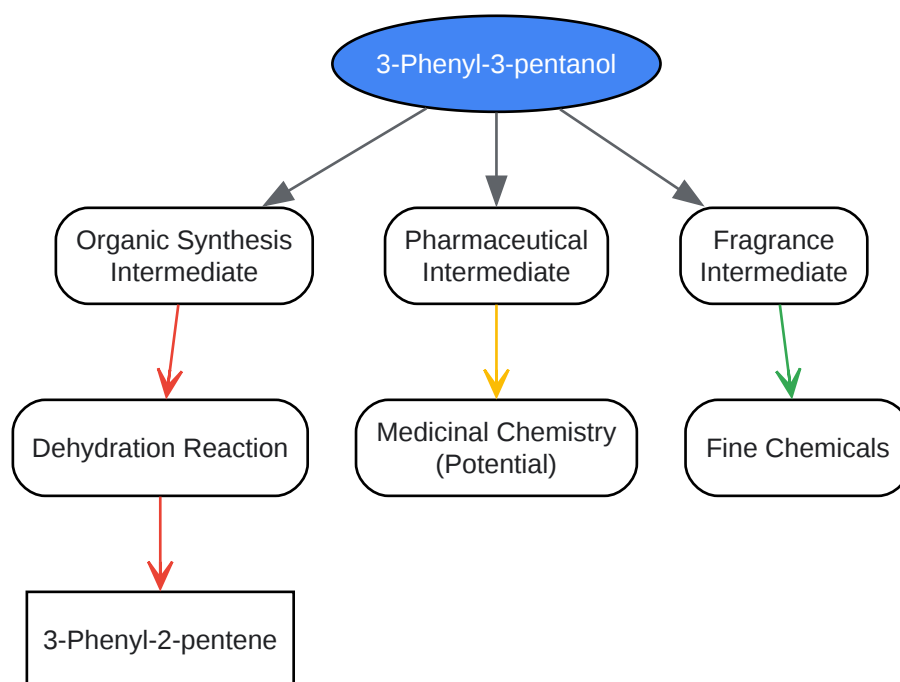
Caption: Experimental workflow for the synthesis and purification of **3-Phenyl-3-pentanol**.

## Applications and Research Interest

**3-Phenyl-3-pentanol** serves as a valuable intermediate in organic synthesis. Its potential applications extend to the pharmaceutical and fragrance industries.

- **Organic Synthesis:** It is utilized as a precursor for the synthesis of other organic molecules. For instance, it can undergo dehydration to form 3-phenyl-2-pentene.
- **Pharmaceuticals and Fragrances:** While specific drug compounds containing the **3-phenyl-3-pentanol** moiety are not prominently documented in publicly available literature, it is considered an intermediate in the preparation of medicines and fine chemicals. Its structural similarity to other phenylalkanols suggests potential use in the development of fragrances.

## Logical Relationship of Applications



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Caption: Applications of **3-Phenyl-3-pentanol** as a chemical intermediate.

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **3-Phenyl-3-pentanol**.

- Mass Spectrometry (MS): The mass spectrum of **3-Phenyl-3-pentanol** is available in the NIST WebBook.
- Infrared (IR) Spectroscopy: IR spectral data is also available from the NIST WebBook, which can be used to identify functional groups present in the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>13</sup>C NMR data for **3-Phenyl-3-pentanol** can be found in spectral databases, providing information about the carbon skeleton of the molecule.

This guide provides foundational technical information for researchers and professionals working with **3-Phenyl-3-pentanol**. For further details on safety and handling, it is recommended to consult the relevant Safety Data Sheets (SDS).

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